
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C18H17NO7S and its molecular weight is 391.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Hallucinogens and Their Effects
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate, and similar compounds, are often studied for their hallucinogenic properties. These substances, particularly N-benzylphenethylamines like "NBOMes," show significant binding affinity to the 5-HT2A receptor, a known mediator of hallucinogenic effects. Research in this area focuses on understanding the structure-activity relationships, behavioral pharmacology, metabolism, and potential toxicity of these hallucinogens. The profound changes in perception and cognition induced by these substances, and their high potency, have sparked interest in their detailed pharmacological profiling and toxicological implications (Halberstadt, 2017).
Toxicity and Behavioral Effects in Laboratory Animals
Studies on the toxicity and behavioral effects of mescaline and its analogs, which share structural similarities with the mentioned compound, provide insights into the toxicological profiles and behavioral implications of these substances. The LD50 values and the observable signs of drug action in different animal models are crucial for understanding the potential risks and effects of these hallucinogens (Hardman, Haavik, & Seevers, 1973).
Imaging Studies and Radiolabeled Hallucinogens
Molecular and functional imaging studies play a pivotal role in understanding the action of psychedelic drugs, including hallucinogens like this compound. These studies often involve the use of positron emission tomography (PET) or single-photon emission computer tomography (SPECT) to visualize the uptake, binding distribution, and brain interactions of these compounds. Such research is instrumental in delineating the neurobiological underpinnings and cerebrometabolic effects of these substances (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Properties
IUPAC Name |
dimethyl 5-benzamido-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-24-12(20)9-11-13(17(22)25-2)16(27-14(11)18(23)26-3)19-15(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZPMXRNYZQBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
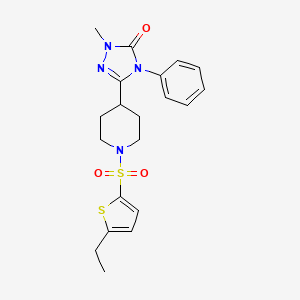
![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)
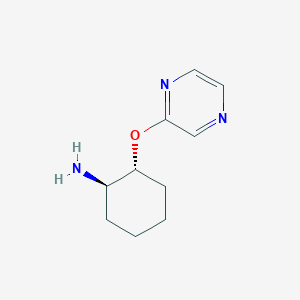
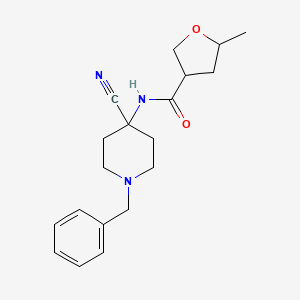
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)
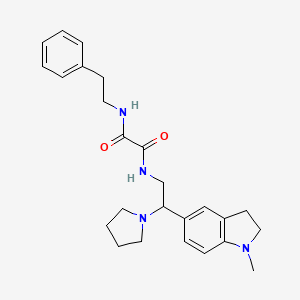
![2-[3-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2523134.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2523137.png)
![4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2523140.png)
![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)
![1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2523142.png)

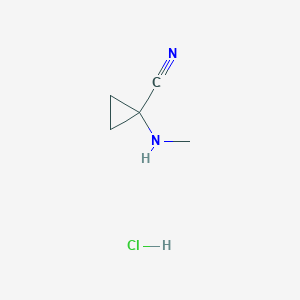
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)
